molecular formula C19H24N4O3 B358184 2-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol CAS No. 900289-19-2

2-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol

Cat. No.: B358184
CAS No.: 900289-19-2
M. Wt: 356.4g/mol
InChI Key: CGIAQJIPMXTYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic routes often require specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of automated reactors and continuous flow systems to scale up the synthesis process efficiently.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

2-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be investigated for its potential as a bioactive compound with therapeutic properties. In medicine, it could be explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

Mechanism of Action

The mechanism of action of 2-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol involves its interaction with specific molecular targets within cells. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol stands out due to its unique structure and functional groups. Similar compounds may include other heterocyclic molecules with comparable core structures but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

CAS No.

900289-19-2

Molecular Formula

C19H24N4O3

Molecular Weight

356.4g/mol

IUPAC Name

2-[(4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)amino]ethanol

InChI

InChI=1S/C19H24N4O3/c1-10(2)14-12-8-25-19(3,4)7-11(12)13-15-16(26-18(13)23-14)17(20-5-6-24)22-9-21-15/h9-10,24H,5-8H2,1-4H3,(H,20,21,22)

InChI Key

CGIAQJIPMXTYSJ-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCCO

Canonical SMILES

CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCCO

solubility

48.9 [ug/mL]

Origin of Product

United States

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